3-(6-Chloropyridin-3-YL)oxetan-3-amine
Description
3-(6-Chloropyridin-3-YL)oxetan-3-amine is a bicyclic amine compound featuring an oxetane ring fused to a chlorinated pyridine moiety. The oxetane ring, a strained four-membered oxygen-containing heterocycle, enhances metabolic stability and solubility in drug candidates, while the 6-chloropyridin-3-yl group introduces electron-withdrawing effects that influence reactivity and binding interactions.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)oxetan-3-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-2-1-6(3-11-7)8(10)4-12-5-8/h1-3H,4-5,10H2 |
InChI Key |
KELTVCSQTNYDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CN=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(6-Chloropyridin-3-YL)oxetan-3-amine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with an oxetane derivative under specific reaction conditions. The process may include steps such as condensation, cyclization, and amination to achieve the desired product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
3-(6-Chloropyridin-3-YL)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Cyclization: The oxetane ring can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(6-Chloropyridin-3-YL)oxetan-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the development of drugs targeting specific biological pathways, such as kinase inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-3-YL)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(6-Chloropyridin-3-YL)oxetan-3-amine with structurally related compounds, emphasizing substituent effects, applications, and physicochemical properties.
Detailed Analysis:
Substituent Effects Chloropyridinyl vs. Fluorophenyl: The chlorine atom in the target compound (vs. fluorine in ) provides stronger electron-withdrawing effects, which may enhance electrophilicity for nucleophilic substitution reactions. However, fluorine’s smaller size and higher electronegativity in 3-(3-Fluorophenyl)oxetan-3-amine could improve membrane permeability and metabolic stability . Chloropyridinyl vs. This trade-off impacts solubility and bioavailability.
Core Structure Differences
- Oxetane vs. Methylene Linker : The oxetane ring in the target compound and its analogs () imposes conformational rigidity, improving binding specificity and metabolic resistance. In contrast, N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine employs a flexible methylene linker, which may reduce target engagement but enhance synthetic accessibility.
Applications
- The fluorophenyl analog is prioritized in materials science due to phenyl’s aromatic stability, whereas methylpyridyl derivatives are used in combinatorial libraries for high-throughput screening. The chloropyridinyl-oxetane hybrid’s dual functionality makes it suitable for CNS drugs, where chlorine’s polarity balances blood-brain barrier penetration.
Research Findings and Trends
- Synthetic Accessibility : Oxetane-containing compounds generally require specialized ring-opening or strain-driven reactions, as seen in fluorophenyl-oxetan-3-amine synthesis . Chloropyridinyl variants may face challenges in regioselective chlorination.
- Safety Considerations : While safety data for the target compound is unavailable, N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine requires precautions for inhalation and skin contact, suggesting chloropyridinyl derivatives necessitate careful handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
